molecular formula C10H14N2OS B13831597 4-Ethoxybenzyl carbamimidothioate

4-Ethoxybenzyl carbamimidothioate

Cat. No.: B13831597
M. Wt: 210.30 g/mol
InChI Key: DVZVTRKQXFCGKK-UHFFFAOYSA-N
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Description

4-Ethoxybenzyl carbamimidothioate is a chemical compound that belongs to the class of carbamimidothioates. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The structure of this compound includes an ethoxy group attached to a benzyl ring, which is further connected to a carbamimidothioate moiety. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxybenzyl carbamimidothioate can be achieved through a mild one-pot reaction. This method involves the use of aryl diazonium fluoroborates, aryl isothiocyanates, and amines in the presence of triethylamine (Et3N) as a base at room temperature . This catalyst-free reaction is efficient and environmentally friendly, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: For industrial production, the synthesis of this compound may involve more scalable and cost-effective methods. One such method includes the copper-catalyzed arylation of thiourea compounds in the presence of diazonium salts . This approach allows for the production of larger quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the carbamimidothioate moiety to corresponding amines or thiols.

    Substitution: The ethoxy group or the benzyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-ethoxybenzyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 4-Methoxybenzyl carbamimidothioate
  • 4-Chlorobenzyl carbamimidothioate
  • 4-Bromobenzyl carbamimidothioate

Comparison: 4-Ethoxybenzyl carbamimidothioate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the ethoxy group can influence the compound’s solubility, stability, and reactivity in various chemical reactions. Additionally, the biological activities of this compound may differ from those of its analogs, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(4-ethoxyphenyl)methyl carbamimidothioate

InChI

InChI=1S/C10H14N2OS/c1-2-13-9-5-3-8(4-6-9)7-14-10(11)12/h3-6H,2,7H2,1H3,(H3,11,12)

InChI Key

DVZVTRKQXFCGKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CSC(=N)N

Origin of Product

United States

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